![molecular formula C7H6N2O B068140 1H-Pyrrolo[2,3-b]pyridin-1-ol CAS No. 159487-13-5](/img/structure/B68140.png)
1H-Pyrrolo[2,3-b]pyridin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridin-1-ol, also known as PP1, is a synthetic compound that has been widely used in scientific research. It belongs to the family of pyrrolopyridines and has a molecular weight of 174.19 g/mol. PP1 is a potent and selective inhibitor of protein tyrosine kinases (PTKs), which are enzymes that play a crucial role in cellular signaling pathways. PP1 has been used to investigate the function of PTKs in various biological processes and to develop new therapeutic strategies for diseases such as cancer, inflammation, and autoimmune disorders.
作用機序
1H-Pyrrolo[2,3-b]pyridin-1-ol exerts its inhibitory effect on PTKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of tyrosine residues on target proteins, which are critical for their activation and signaling. 1H-Pyrrolo[2,3-b]pyridin-1-ol is a reversible inhibitor, meaning that its effect can be reversed by removing the compound or by competing with ATP for binding to the kinase domain.
生化学的および生理学的効果
1H-Pyrrolo[2,3-b]pyridin-1-ol has been shown to have several biochemical and physiological effects in cells and tissues. It can inhibit the proliferation and survival of cancer cells by blocking the activity of oncogenic PTKs. It can also modulate the immune response by inhibiting the activity of cytokine receptors and downstream signaling pathways. 1H-Pyrrolo[2,3-b]pyridin-1-ol has been shown to have anti-inflammatory effects by inhibiting the activity of kinases involved in the production of pro-inflammatory cytokines. In addition, 1H-Pyrrolo[2,3-b]pyridin-1-ol has been shown to have neuroprotective effects by inhibiting the activity of kinases involved in the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
1H-Pyrrolo[2,3-b]pyridin-1-ol has several advantages for lab experiments, including its potency and selectivity for PTKs. It can be used to investigate the function of specific PTKs in cells and tissues, and its effect can be reversed by removing the compound. However, 1H-Pyrrolo[2,3-b]pyridin-1-ol has some limitations, including its solubility in aqueous solutions and its potential for off-target effects. 1H-Pyrrolo[2,3-b]pyridin-1-ol can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
1H-Pyrrolo[2,3-b]pyridin-1-ol has several potential future directions for scientific research. It can be used to develop new therapeutic strategies for cancer, inflammation, and autoimmune disorders by targeting specific PTKs. 1H-Pyrrolo[2,3-b]pyridin-1-ol can also be used to investigate the role of PTKs in the pathogenesis of neurodegenerative diseases and to develop new treatments for these disorders. In addition, 1H-Pyrrolo[2,3-b]pyridin-1-ol can be used to study the function of PTKs in stem cell differentiation and regenerative medicine. Further research is needed to optimize the synthesis, delivery, and dosing of 1H-Pyrrolo[2,3-b]pyridin-1-ol for these applications.
合成法
1H-Pyrrolo[2,3-b]pyridin-1-ol can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyanopyridine with an aldehyde or ketone in the presence of a reducing agent. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography or recrystallization. The purity and yield of 1H-Pyrrolo[2,3-b]pyridin-1-ol can be optimized by adjusting the reaction conditions and the choice of reagents.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridin-1-ol has been widely used in scientific research to investigate the function of PTKs in various biological processes. It has been shown to inhibit the activity of several PTKs, including Src family kinases, Abl family kinases, and Janus kinases. 1H-Pyrrolo[2,3-b]pyridin-1-ol has been used to study the role of PTKs in cell proliferation, differentiation, migration, and survival. It has also been used to develop new therapeutic strategies for cancer, inflammation, and autoimmune disorders.
特性
CAS番号 |
159487-13-5 |
|---|---|
製品名 |
1H-Pyrrolo[2,3-b]pyridin-1-ol |
分子式 |
C7H6N2O |
分子量 |
134.14 g/mol |
IUPAC名 |
1-hydroxypyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H6N2O/c10-9-5-3-6-2-1-4-8-7(6)9/h1-5,10H |
InChIキー |
DWXCAYCYQNEZLL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N(C=C2)O |
正規SMILES |
C1=CC2=C(N=C1)N(C=C2)O |
同義語 |
1H-Pyrrolo[2,3-b]pyridine,1-hydroxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



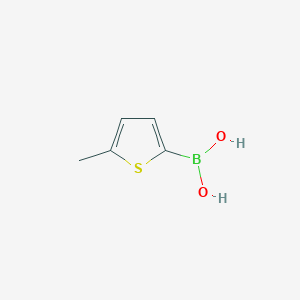




![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
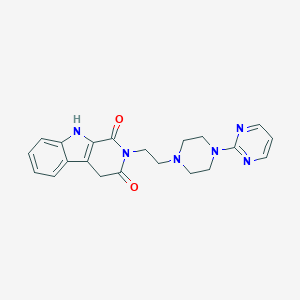
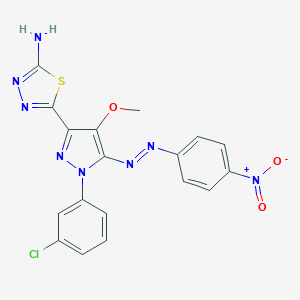
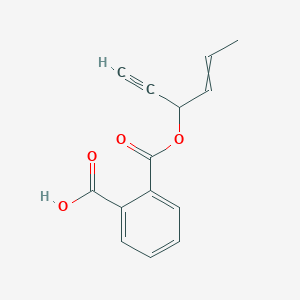

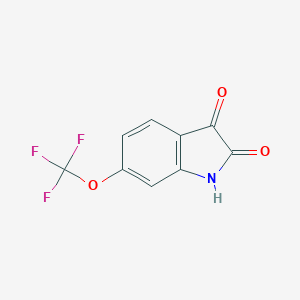
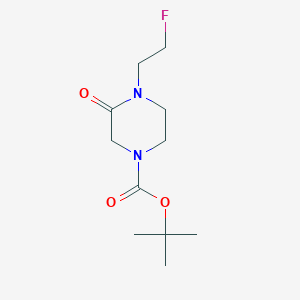
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)